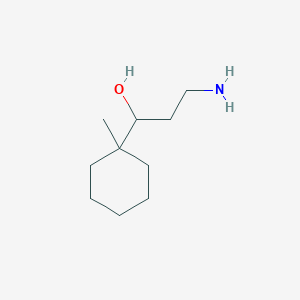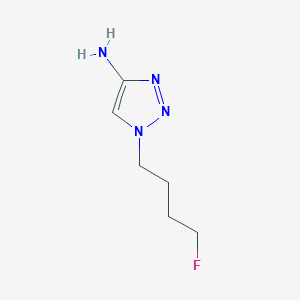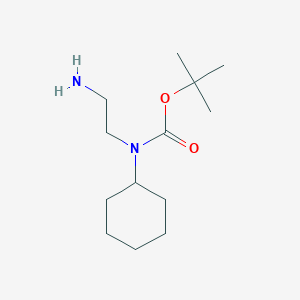
tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-aminoethyl)-N-cyclohexylcarbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminoethyl group, and a cyclohexyl group attached to a carbamate moiety. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate typically involves the reaction of tert-butyl chloroformate with N-(2-aminoethyl)-N-cyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-(2-aminoethyl)-N-cyclohexylcarbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives of the aminoethyl group.
Reduction: Reduced forms of the carbamate moiety.
Substitution: Substituted carbamates with different functional groups replacing the aminoethyl group.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(2-aminoethyl)-N-cyclohexylcarbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The aminoethyl and cyclohexyl groups contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
- tert-Butyl N-(2-aminoethyl)-N-methylcarbamate
- tert-Butyl N-(2-aminoethyl)carbamate
- N-Boc-ethylenediamine
Comparison:
- tert-Butyl N-(2-aminoethyl)-N-cyclohexylcarbamate is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to similar compounds.
- tert-Butyl N-(2-aminoethyl)-N-methylcarbamate has a methyl group instead of a cyclohexyl group, leading to differences in reactivity and binding affinity.
- tert-Butyl N-(2-aminoethyl)carbamate lacks the additional substituent on the nitrogen atom, making it less sterically hindered.
- N-Boc-ethylenediamine is another related compound used as a protecting group in organic synthesis, but it has different functional groups and applications.
Propiedades
Fórmula molecular |
C13H26N2O2 |
|---|---|
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
tert-butyl N-(2-aminoethyl)-N-cyclohexylcarbamate |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(10-9-14)11-7-5-4-6-8-11/h11H,4-10,14H2,1-3H3 |
Clave InChI |
OUSUYWYRMPZRCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CCN)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13201001.png)
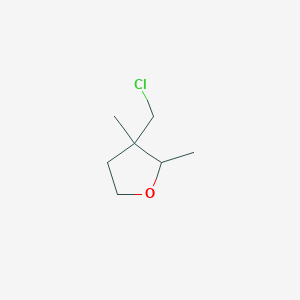

![Methyl 2-chloro-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13201027.png)
![4-Chloro-1-ethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13201028.png)

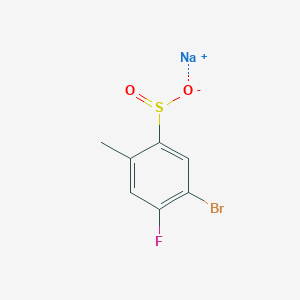
![tert-Butyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate](/img/structure/B13201043.png)

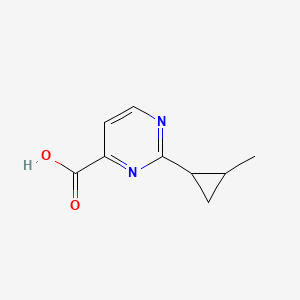
![2-methoxy-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13201051.png)
![1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13201054.png)
